4-benzoyl-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one
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Overview
Description
4-benzoyl-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one is a complex organic compound that features a quinoxaline core substituted with benzoyl, methyl, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this quinoxaline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
4-benzoyl-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-benzoyl-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethylphenyl group but differs in the core structure.
Indole Derivatives: Similar in terms of aromaticity and potential biological activities.
Uniqueness
4-benzoyl-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one is unique due to its combination of a quinoxaline core with benzoyl, methyl, and trifluoromethylphenyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-benzoyl-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O2/c1-16-22(30)28(15-17-11-13-19(14-12-17)24(25,26)27)20-9-5-6-10-21(20)29(16)23(31)18-7-3-2-4-8-18/h2-14,16H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKIDUWUSJCONU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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